molecular formula C23H19N3OS B2682469 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-45-7

4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2682469
CAS No.: 392243-45-7
M. Wt: 385.49
InChI Key: QOGXYZMCQGNGFA-UHFFFAOYSA-N
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Description

4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

In chemistry, 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, thiadiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.

    Formation of the Benzamide Moiety: The benzamide group is usually formed by the reaction of a benzoyl chloride with an amine group in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the benzamide moiety could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a methyl group.

    4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a methoxy group instead of a methyl group.

    4-benzyl-N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Features a nitro group in place of the methyl group.

Uniqueness

The uniqueness of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to unique behavior in chemical reactions and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-16-7-5-6-10-20(16)22-25-26-23(28-22)24-21(27)19-13-11-18(12-14-19)15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXYZMCQGNGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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